molecular formula C8H9ClN2O2 B3038669 5-chloro-N'-hydroxy-2-methoxybenzenecarboximidamide CAS No. 884982-76-7

5-chloro-N'-hydroxy-2-methoxybenzenecarboximidamide

Cat. No. B3038669
M. Wt: 200.62 g/mol
InChI Key: KPARRGPIIUVUEI-UHFFFAOYSA-N
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Description

5-chloro-N’-hydroxy-2-methoxybenzenecarboximidamide is a chemical compound with the molecular weight of 200.62 .


Molecular Structure Analysis

The InChI code for 5-chloro-N’-hydroxy-2-methoxybenzenecarboximidamide is 1S/C8H9ClN2O2/c1-13-7-3-2-5 (9)4-6 (7)8 (10)11-12/h2-4,8H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Antiviral Applications

5-chloro-N'-hydroxy-2-methoxybenzenecarboximidamide derivatives have been studied for their antiviral properties. For instance, compounds with substitutions at the 5 position on the 2,4-diaminopyrimidine ring were found to inhibit retrovirus replication effectively in cell cultures, highlighting their potential as antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Chemical Structure and Reactivity Studies

The chemical structure and reactivity of 5-chloro-N'-hydroxy-2-methoxybenzenecarboximidamide derivatives have been extensively studied. Research has been conducted to understand the structural properties and absolute configuration of such derivatives using various spectroscopic methods and X-ray crystallography (Galal, Shalaby, Abouelsayed, Ibrahim, Al-Ashkar, & Hanna, 2018). These studies are vital for understanding the compound's reactivity and potential applications in medicinal chemistry.

Antibacterial and Antifungal Properties

Compounds structurally similar to 5-chloro-N'-hydroxy-2-methoxybenzenecarboximidamide have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide and its derivatives were found to have significant antibacterial properties against various bacterial strains, indicating their potential as antimicrobial agents (Hu, Xue, Zhao, & Yang, 2015).

Anticonvulsant Applications

Some derivatives of 5-chloro-N'-hydroxy-2-methoxybenzenecarboximidamide, specifically those involving 4-thiazolidinone ring structures, have been explored for their anticonvulsant properties. These compounds were found to exhibit significant anticonvulsant activity in various experimental models, indicating their potential therapeutic use in treating seizure disorders (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Corrosion Inhibition

Derivatives of 5-chloro-N'-hydroxy-2-methoxybenzenecarboximidamide have been evaluated for their potential as corrosion inhibitors. Research indicates that certain Schiff bases structurally related to this compound act as effective corrosion inhibitors for mild steel in acidic environments, providing insights into their potential industrial applications (Pandey, Singh, Verma, & Ebenso, 2017).

properties

IUPAC Name

5-chloro-N'-hydroxy-2-methoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(9)4-6(7)8(10)11-12/h2-4,12H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPARRGPIIUVUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 19615251

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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